![molecular formula C23H24N2O4S2 B2409542 4-苯基-3-[(4-苯基哌嗪-1-基)磺酰基]噻吩-2-羧酸乙酯 CAS No. 932353-85-0](/img/structure/B2409542.png)

4-苯基-3-[(4-苯基哌嗪-1-基)磺酰基]噻吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

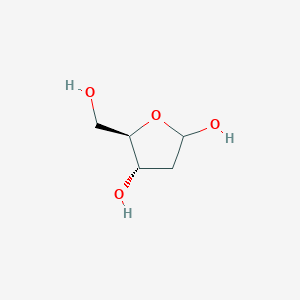

This compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a five-membered ring . It also contains a phenylpiperazine moiety, which is a common structural component in many pharmaceutical drugs . The sulfonyl group attached to the piperazine ring could potentially enhance the compound’s solubility and bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would likely show the thiophene ring connected to a phenylpiperazine moiety via a sulfonyl bridge. The ethyl ester group would be attached to the thiophene ring at the 2-position.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms would influence its solubility, melting point, boiling point, and other properties .科学研究应用

合成方法和化学反应

杂环化合物的催化和合成: 噻吩衍生物已被用作复杂杂环化合物的合成中的催化剂和反应物。例如,一项研究详细介绍了使用负载在空心磁性介孔 Fe3O4@SiO2 NPs 上的 4-(4′-二氨基-二苯基)-砜作为催化剂制备 2-氨基-5,10-二氢-5,10-二氧代-4-苯基-4H 苯并[g]色烯-3-羧酸乙酯的过程,突出了该催化剂在以优异收率生产多种产品方面的效率和可重复使用性 (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017)。

抗菌和抗氧化活性: 另一项研究探索了含噻吩的杂化分子的微波辅助合成,并评估了它们的生物活性,包括抗菌、抗脂肪酶和抗脲酶活性。本研究表明噻吩衍生物在开发新的抗菌剂方面具有潜力 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013)。

材料科学和聚合物研究

用于质子传导的磺化聚(噻吩): 对聚(噻吩磺酸)的研究证明了合成一类新型的多芳族电解质,其具有高磺酸基含量。该材料显示出良好的亲水性和优异的质子传导性,表明其在燃料电池应用中的实用性 (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997)。

非线性光学限制: 探索了用于增强非线性光学限制的噻吩染料的设计和合成,突出了它们在保护人眼和光学传感器以及稳定光通信中的光源方面的潜力 (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018)。

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition, in the brain.

Mode of Action

This inhibition could prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .

Biochemical Pathways

The compound may affect the cholinergic pathway by inhibiting AChE. This inhibition could lead to an increase in acetylcholine levels, which could enhance cholinergic neurotransmission. This may have downstream effects on cognitive function, as acetylcholine is involved in memory and learning processes .

Result of Action

The result of the compound’s action would depend on its specific interactions with its target and the subsequent biochemical changes. If it acts as an AChE inhibitor, it could potentially enhance cognitive function by increasing acetylcholine levels and enhancing cholinergic neurotransmission .

生化分析

Biochemical Properties

The biochemical properties of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate are not fully understood yet. Compounds with similar structures have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions could potentially influence various biochemical reactions.

Cellular Effects

The cellular effects of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate are currently under investigation. Similar compounds have shown inhibitory activities against AChE, which plays a crucial role in nerve function . This suggests that Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is not yet fully understood. Similar compounds have been found to inhibit AChE, suggesting that Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate might exert its effects at the molecular level through enzyme inhibition .

属性

IUPAC Name |

ethyl 4-phenyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-2-29-23(26)21-22(20(17-30-21)18-9-5-3-6-10-18)31(27,28)25-15-13-24(14-16-25)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONRYIVNOQOXSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)

![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)

![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)

![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)